[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime
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Overview
Description
[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including isothiazole, carbamoyl, and oxime, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime typically involves multi-step organic reactions The initial step often includes the formation of the isothiazole ring, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can lead to the formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is explored for its use in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazole derivatives and oxime-containing molecules. Examples include:
- [2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl benzaldehyde oxime
- [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,4-dichlorobenzaldehyde oxime
Uniqueness
The uniqueness of [3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C17H9Cl4N3O2S |
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Molecular Weight |
461.1 g/mol |
IUPAC Name |
[(2,6-dichlorophenyl)methylideneamino] N-[3-(2,6-dichlorophenyl)-1,2-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C17H9Cl4N3O2S/c18-10-3-1-4-11(19)9(10)7-22-26-17(25)23-14-8-27-24-16(14)15-12(20)5-2-6-13(15)21/h1-8H,(H,23,25) |
InChI Key |
LZACBVQXZLISMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NOC(=O)NC2=CSN=C2C3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
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